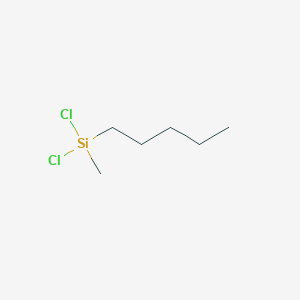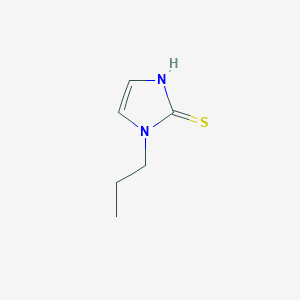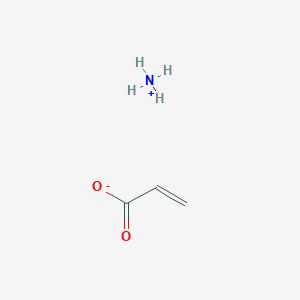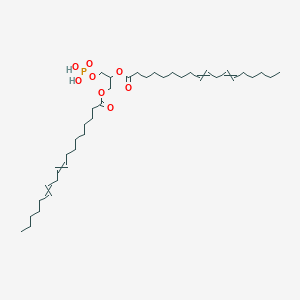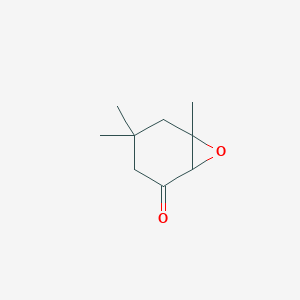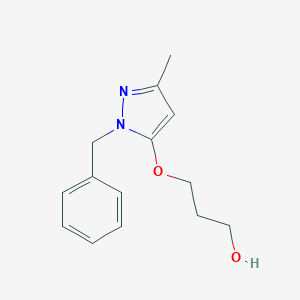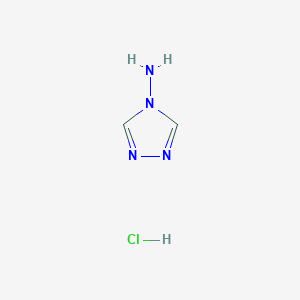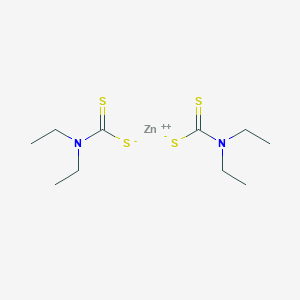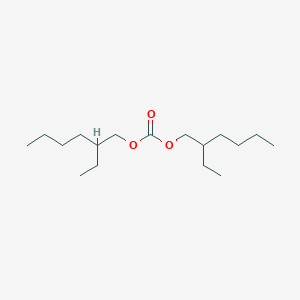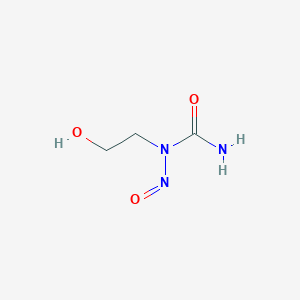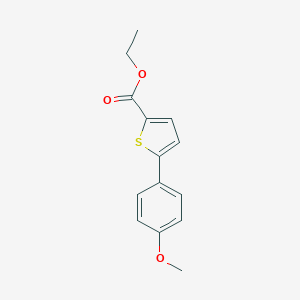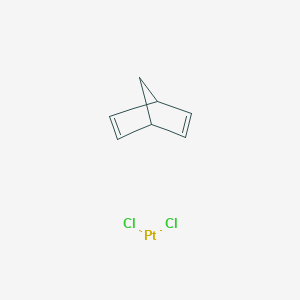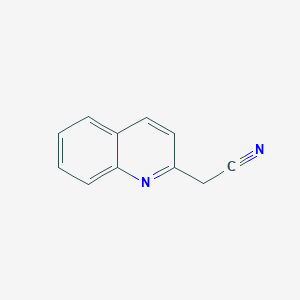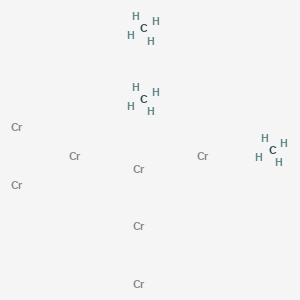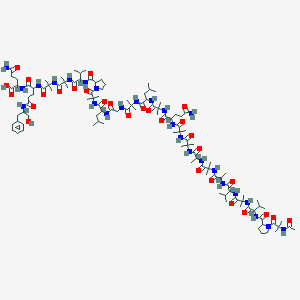
Suzukacillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suzukacillin is a beta-lactam antibiotic that is synthesized from the chemical compound 6-aminopenicillanic acid (6-APA) and has been widely used in scientific research. It belongs to the penicillin class of antibiotics and has a broad-spectrum activity against gram-positive and gram-negative bacteria.
Mécanisme D'action
Suzukacillin works by inhibiting the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacterial cell.
Effets Biochimiques Et Physiologiques
Suzukacillin has been shown to have a low toxicity profile and is well tolerated in animals. It has been shown to have a high bioavailability and can be administered orally or intravenously. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
Suzukacillin has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacterial strains, making it useful in a wide range of studies. It has a low toxicity profile and is well tolerated in animals, making it a safe option for use in animal studies. However, Suzukacillin has several limitations, including its limited solubility in water, which can make it difficult to administer in certain studies.
Orientations Futures
There are several future directions for research on Suzukacillin. One area of research could focus on developing new formulations of Suzukacillin that are more soluble in water, which would increase its potential applications in lab experiments. Another area of research could focus on exploring the potential use of Suzukacillin in combination with other antibiotics to enhance its antibacterial activity. Additionally, research could be conducted on the potential use of Suzukacillin in treating bacterial infections in humans.
Méthodes De Synthèse
Suzukacillin is synthesized from Suzukacillin, which is obtained from the fermentation of Penicillium chrysogenum. The synthesis process involves the acylation of Suzukacillin with a side chain that contains a thiazolidine ring and a phenylacetic acid moiety. This process results in the formation of the active ingredient, Suzukacillin.
Applications De Recherche Scientifique
Suzukacillin has been widely used in scientific research for its antibacterial properties. It has been used in the study of bacterial cell wall synthesis and has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
11017-50-8 |
|---|---|
Nom du produit |
Suzukacillin |
Formule moléculaire |
C111H184N26O29 |
Poids moléculaire |
2346.8 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156) |
Clé InChI |
SICPFXZHVIAXRP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Synonymes |
suzukacillin suzukacillin A suzukacillin A'20 suzukacillin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



